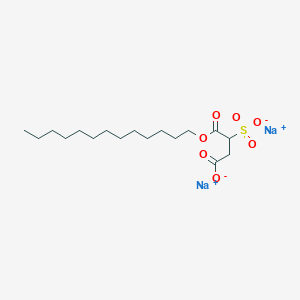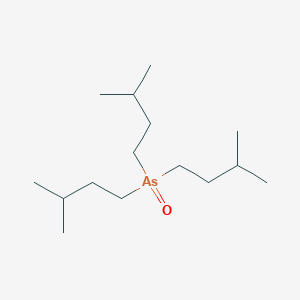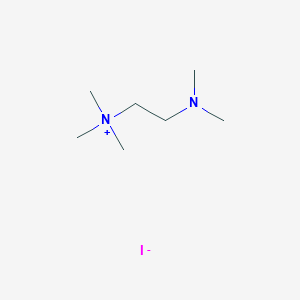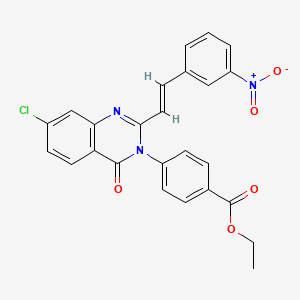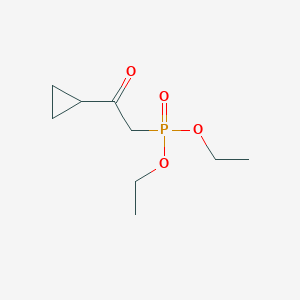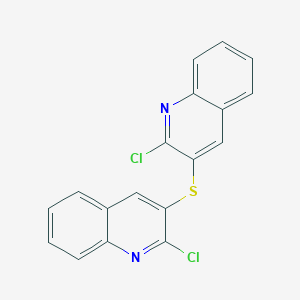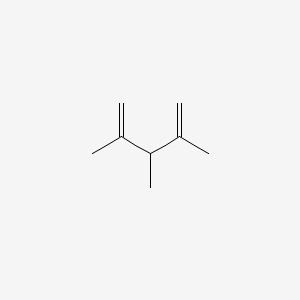
2,3,4-Trimethyl-1,4-pentadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trimethyl-1,4-pentadiene is an organic compound with the molecular formula C8H14 It is a hydrocarbon that belongs to the class of dienes, which are characterized by the presence of two double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-1,4-pentadiene can be achieved through several methods. One common approach involves the alkylation of isoprene with methylating agents under controlled conditions. Another method includes the dehydrogenation of 2,3,4-trimethylpentane using suitable catalysts and high temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often use metal catalysts such as palladium or platinum to facilitate the dehydrogenation of precursor hydrocarbons. The reaction conditions are optimized to achieve high yields and purity of the desired product .
化学反应分析
Types of Reactions
2,3,4-Trimethyl-1,4-pentadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of halogenated or alkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons such as 2,3,4-trimethylpentane.
Substitution: Halogenated derivatives like 2,3,4-trimethyl-1,4-dichloropentane.
科学研究应用
2,3,4-Trimethyl-1,4-pentadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a monomer in polymerization reactions.
作用机制
The mechanism of action of 2,3,4-Trimethyl-1,4-pentadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form carbocation intermediates. These intermediates can then undergo further transformations to yield the final products .
相似化合物的比较
Similar Compounds
1,3-Butadiene: Another diene with two double bonds separated by a single bond.
2,4-Hexadiene: A conjugated diene with similar reactivity.
2,3,4-Trimethyl-1,3-pentadiene: A structural isomer with different positioning of double bonds.
Uniqueness
2,3,4-Trimethyl-1,4-pentadiene is unique due to its specific arrangement of methyl groups and double bonds, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and specialized industrial processes .
属性
CAS 编号 |
72014-90-5 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC 名称 |
2,3,4-trimethylpenta-1,4-diene |
InChI |
InChI=1S/C8H14/c1-6(2)8(5)7(3)4/h8H,1,3H2,2,4-5H3 |
InChI 键 |
AFQPKTBBNYINMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=C)C)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


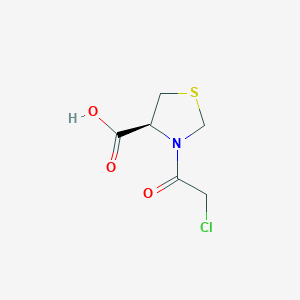
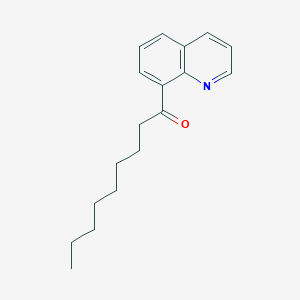
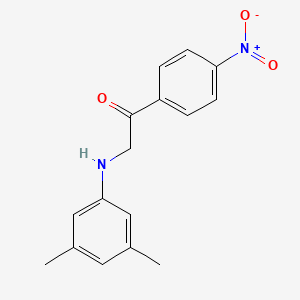
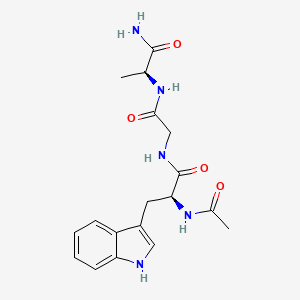

![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
